molecular formula C8H9BrN4 B1294182 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 951884-90-5

6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No. B1294182
CAS RN: 951884-90-5
M. Wt: 241.09 g/mol
InChI Key: YZEOXYRILIORTM-UHFFFAOYSA-N
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Description

“6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine” is a chemical compound with the CAS number 951884-90-5 . It has a molecular weight of 226.08 . The compound is also known by its IUPAC name, 6-bromo-3-ethyl [1,2,4]triazolo [4,3-a]pyridine .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, general methods for synthesizing 1,2,4-triazoles involve high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrN3/c1-2-7-10-11-8-4-3-6 (9)5-12 (7)8/h3-5H,2H2,1H3 . This indicates that the compound has a structure consisting of a bromine atom, an ethyl group, and a [1,2,4]triazolo[4,3-a]pyridine moiety .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.08 .

Mechanism of Action

The mechanism of action of 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenases and lipoxygenases. In addition, this compound is thought to interact with certain proteins and receptors, such as G-protein coupled receptors and nuclear receptors. This compound is also thought to interfere with the activity of certain transcription factors, such as NF-κB and AP-1.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, such as cyclooxygenases and lipoxygenases. In addition, this compound has been found to interact with certain proteins and receptors, such as G-protein coupled receptors and nuclear receptors. This compound has also been found to interfere with the activity of certain transcription factors, such as NF-κB and AP-1. Furthermore, this compound has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and availability. In addition, this compound is relatively stable and can be used in a variety of solvents. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, this compound can be toxic and should be handled with care.

Future Directions

The future of 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is promising. This compound has been used in the development of new drugs and in the study of biological systems, such as enzymatic reactions and protein-protein interactions. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects, which could be explored further. Furthermore, this compound could be used in the synthesis of various polymers, such as poly(amidoamine)s and poly(ethyleneimine)s, which could be used in a variety of applications. Finally, this compound could be used in the development of new catalysts, which could be used to speed up chemical reactions.

Synthesis Methods

6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be synthesized by several methods. The most common method is the reaction of ethyl bromide with 1,2,4-triazole in the presence of a base. The reaction produces a mixture of the desired product, this compound, and by-products. The reaction can be carried out in either aqueous or organic solvent, but the use of an organic solvent is generally preferred. In addition, the reaction can be carried out at either room temperature or higher temperatures, depending on the desired outcome.

Scientific Research Applications

6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as anti-HIV drugs and antifungal agents. In addition, it has been used in the synthesis of various polymers, such as poly(amidoamine)s and poly(ethyleneimine)s. This compound has also been used in the synthesis of various compounds, such as thiadiazole derivatives and 5-aminopyrazole derivatives. This compound has been used in the study of biological systems, such as enzymatic reactions and protein-protein interactions. It has also been used in the study of drug-target interactions and in the development of new drugs.

properties

IUPAC Name

6-bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4/c1-2-10-8-12-11-7-4-3-6(9)5-13(7)8/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEOXYRILIORTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650082
Record name 6-Bromo-N-ethyl[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951884-90-5
Record name 6-Bromo-N-ethyl-1,2,4-triazolo[4,3-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-ethyl[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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